molecular formula C13H11FO B3335155 4-Fluoro-3'-methoxybiphenyl CAS No. 10540-43-9

4-Fluoro-3'-methoxybiphenyl

Cat. No. B3335155
CAS RN: 10540-43-9
M. Wt: 202.22 g/mol
InChI Key: UTWJYUQVXOJBGZ-UHFFFAOYSA-N
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Description

“4-Fluoro-3’-methoxybiphenyl” is an organic compound with the molecular formula C13H11FO . It is a derivative of biphenyl, which consists of two connected phenyl rings . The “4-Fluoro” part refers to a fluorine atom attached to the fourth carbon of one phenyl ring, and the “3’-methoxy” part refers to a methoxy group (-OCH3) attached to the third carbon of the other phenyl ring .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-3’-methoxybiphenyl” consists of two phenyl rings connected at the para position . One ring has a fluorine atom at the 4-position, and the other ring has a methoxy group at the 3’-position . The presence of these substituents can influence the electronic properties of the molecule and potentially its reactivity.


Physical And Chemical Properties Analysis

The molecular weight of “4-Fluoro-3’-methoxybiphenyl” is approximately 202.224 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) are not provided in the search results.

properties

IUPAC Name

1-fluoro-4-(3-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWJYUQVXOJBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374590
Record name 1-fluoro-4-(3-methoxyphenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3'-methoxybiphenyl

CAS RN

10540-43-9
Record name 1-fluoro-4-(3-methoxyphenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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